molecular formula C6H12ClNO6 B13861114 D-Aminogalacturonic Acid Hydrochloride

D-Aminogalacturonic Acid Hydrochloride

Cat. No.: B13861114
M. Wt: 229.61 g/mol
InChI Key: ADRQPIGNSYNVLW-OVRDBETASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a biochemical compound with the molecular formula C6H12ClNO6 and a molecular weight of 229.62 g/mol . This compound is primarily used in research settings, particularly in the fields of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Aminogalacturonic Acid Hydrochloride typically involves the derivatization of D-galacturonic acid. One common method is the reductive amination of D-galacturonic acid using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous medium at a controlled pH and temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the enzymatic hydrolysis of pectin, a polysaccharide found in plant cell walls. The hydrolysis releases D-galacturonic acid, which is then subjected to reductive amination to produce the desired compound. This method is advantageous due to its scalability and the availability of pectin as a raw material .

Chemical Reactions Analysis

Types of Reactions

D-Aminogalacturonic Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

D-Aminogalacturonic Acid Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Aminogalacturonic Acid Hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction is crucial for the degradation and remodeling of polysaccharides in cellular processes. Additionally, it can modulate signaling pathways by interacting with glycosyltransferases, influencing cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its amino group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This functional group also enhances its reactivity and utility in biochemical research, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .

Properties

Molecular Formula

C6H12ClNO6

Molecular Weight

229.61 g/mol

IUPAC Name

(2S,3R,4R,5R)-5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO6.ClH/c7-1-2(8)3(9)4(5(10)11)13-6(1)12;/h1-4,6,8-9,12H,7H2,(H,10,11);1H/t1-,2-,3-,4+,6?;/m1./s1

InChI Key

ADRQPIGNSYNVLW-OVRDBETASA-N

Isomeric SMILES

[C@@H]1([C@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)O.Cl

Canonical SMILES

C1(C(C(C(OC1O)C(=O)O)O)O)N.Cl

Origin of Product

United States

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